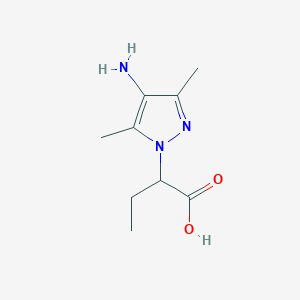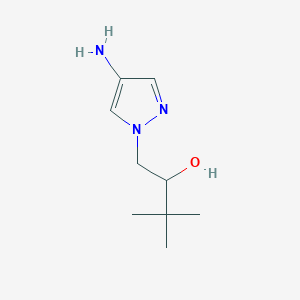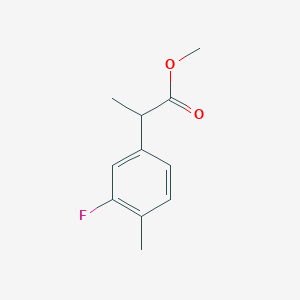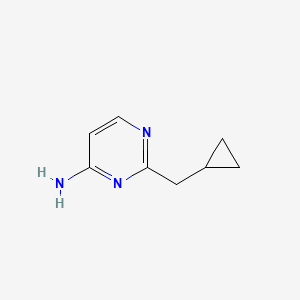
5-Formyl-2-(1H-pyrazol-1-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Formyl-2-(1H-pyrazol-1-yl)benzonitrile is an organic compound with the molecular formula C11H7N3O. It is a derivative of benzonitrile, featuring a formyl group at the 5-position and a pyrazolyl group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-2-(1H-pyrazol-1-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluorobenzonitrile with pyrazole in the presence of a base, followed by formylation using formic acid or a formylating agent . The reaction conditions often include solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include continuous flow reactors and the use of more efficient catalysts to improve yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
5-Formyl-2-(1H-pyrazol-1-yl)benzonitrile undergoes various chemical reactions, including:
Substitution: The pyrazolyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Electrophiles like halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed
Oxidation: 5-Carboxy-2-(1H-pyrazol-1-yl)benzonitrile.
Reduction: 5-Formyl-2-(1H-pyrazol-1-yl)benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-Formyl-2-(1H-pyrazol-1-yl)benzonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Formyl-2-(1H-pyrazol-1-yl)benzonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The formyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-Pyrazol-1-yl)benzonitrile: Lacks the formyl group, making it less reactive in certain chemical transformations.
5-Nitro-2-(1H-pyrazol-1-yl)benzonitrile: Contains a nitro group instead of a formyl group, which significantly alters its chemical and biological properties.
4-Methoxy-2-(1H-pyrazol-1-yl)benzonitrile: Features a methoxy group, affecting its electronic properties and reactivity.
Uniqueness
5-Formyl-2-(1H-pyrazol-1-yl)benzonitrile is unique due to the presence of both formyl and pyrazolyl groups, which confer distinct reactivity and potential biological activity. The formyl group allows for further functionalization, while the pyrazolyl group provides a versatile scaffold for interactions with various targets .
Eigenschaften
Molekularformel |
C11H7N3O |
|---|---|
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
5-formyl-2-pyrazol-1-ylbenzonitrile |
InChI |
InChI=1S/C11H7N3O/c12-7-10-6-9(8-15)2-3-11(10)14-5-1-4-13-14/h1-6,8H |
InChI-Schlüssel |
WWTJTDNYQCYQKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)C=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(1,3-Dimethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13316448.png)





![tert-butyl (1R,2S,4S,5R)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B13316473.png)




